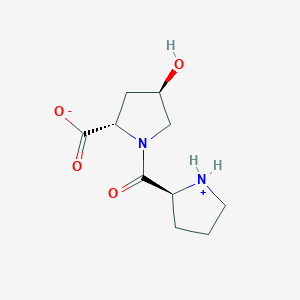

H-Pro-Hyp-OH

説明

特性

IUPAC Name |

4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPXCLZMBSJLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398196 | |

| Record name | Prolyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-24-7 | |

| Record name | Prolyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Prolylhydroxyproline (Pro-Hyp), a major constituent of collagen-derived dipeptides, primarily targets fibroblasts in the skin and chondrocytes in the articular cartilage. These cells play crucial roles in maintaining the health and integrity of the skin and joints, respectively.

Mode of Action

Pro-Hyp interacts with its targets by stimulating their growth and promoting their differentiation. For instance, it has been shown to stimulate the growth of fibroblasts from mouse skin. Additionally, Pro-Hyp promotes the differentiation of osteoblasts by increasing the expression levels of Runx2, osterix, and Col1α1.

Biochemical Pathways

Pro-Hyp affects several biochemical pathways related to cell growth and differentiation. It has been shown to increase the phosphorylation of Akt, mammalian target of rapamycin (mTOR), and forkhead box O3a (Foxo3a), leading to the inhibition of the upregulation of the ubiquitin ligases atrogin-1 and MuRF-1. These events contribute to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes.

Pharmacokinetics

The pharmacokinetics of Pro-Hyp involve its distribution and metabolism in the body. After oral administration, Pro-Hyp is distributed in tissues including the skin and articular cartilage. It tends to exhibit higher first-pass metabolism than other similar compounds, with absolute oral bioavailabilities of 4.4%. The majority of Pro-Hyp is modified in its proline residue by a first-pass effect without peptide bond hydrolysis.

Result of Action

The action of Pro-Hyp results in various molecular and cellular effects. It has been shown to reduce adipocyte size and upregulate brown fat-specific genes, including C/EBPα, PGC-1α, and UCP-1. Additionally, Pro-Hyp has been found to promote brown adipocyte differentiation. In the context of skin health, Pro-Hyp has been shown to improve facial skin moisture and elasticity and reduce facial ageing.

Action Environment

The action, efficacy, and stability of Pro-Hyp can be influenced by various environmental factors. For instance, the presence of collagen fibrils in the wound healing site, where Pro-Hyp is generated, can affect its action. Furthermore, the ingestion of collagen hydrolysates, which contain Pro-Hyp, can enhance its effects.

生化学分析

Biochemical Properties

Prolylhydroxyproline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it directly binds to the forkhead box g1 (Foxg1) protein, causing it to undergo structural alteration. It also promotes the production of a regulator of osteoblast differentiation, Runt-related transcription factor 2 (Runx2), through Foxg1.

Cellular Effects

Prolylhydroxyproline has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it promotes the differentiation of osteoblasts by increasing Runx2, osterix, and Col1α1 mRNA expression levels. It also reportedly affects the proliferation of fibroblasts and regulates the differentiation of chondrocytes.

Molecular Mechanism

The molecular mechanism of Prolylhydroxyproline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the Runx2 P1 promoter activity in osteoblastic cells through Foxg1, Foxo1, and Runx2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prolylhydroxyproline change over time. It is partly distributed in observed tissues including skin and cartilage in its intact form. This might be responsible for its biological functions.

Metabolic Pathways

Prolylhydroxyproline is involved in several metabolic pathways. In animals, most of the collagen-derived Prolylhydroxyproline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway, and trans-3-hydroxy-l-proline is degraded via the trans-3-hydroxy-l-proline dehydratase pathway to ornithine and glutamate.

生物活性

Prolylhydroxyproline (Pro-Hyp) is a dipeptide derived from collagen hydrolysate, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms through which Pro-Hyp exerts its effects, particularly in relation to skin and joint health, cellular proliferation, and metabolic functions.

Overview of Prolylhydroxyproline

Pro-Hyp is formed during the breakdown of collagen and has been identified as a significant component of food-derived hydroxyprolyl peptides. Upon ingestion, Pro-Hyp is absorbed into the bloodstream, where it may exert various physiological effects.

-

Cellular Proliferation :

- Pro-Hyp has been shown to stimulate the growth of fibroblasts, which are critical for wound healing and tissue repair. In studies, the addition of Pro-Hyp to fibroblast cultures resulted in enhanced cell proliferation on collagen gels .

- Specific experiments have demonstrated that Pro-Hyp promotes the migration of fibroblasts from mouse skin, indicating its role in tissue regeneration .

-

Anti-inflammatory Effects :

- Research indicates that Pro-Hyp possesses anti-inflammatory properties. It has been associated with reduced levels of advanced glycation end products (AGEs), which are implicated in chronic inflammation and metabolic disorders .

- In a controlled study involving older adults, participants consuming fish-derived collagen peptides containing high concentrations of Pro-Hyp exhibited significant reductions in AGEs compared to a placebo group .

- Joint Health :

Case Studies and Clinical Trials

- Pilot Study on Collagen Hydrolysate Ingestion : A study documented the increase in plasma levels of cyclic Pro-Hyp after collagen hydrolysate ingestion, confirming its bioavailability and potential systemic effects on skin and joint health .

- Randomized Controlled Trial : A study involving 31 participants aged 47-87 years demonstrated that daily consumption of collagen peptides significantly lowered AGEs levels and improved insulin resistance metrics compared to a placebo .

Data Table: Summary of Biological Activities

科学的研究の応用

Cellular Behavior Modulation

Pro-Hyp has been shown to influence cellular behavior significantly. For instance, a study demonstrated that Pro-Hyp promotes the differentiation and maturation of tendon cells, enhancing their proliferation and migration capabilities. This effect is mediated through pathways involving extracellular signal-regulated kinase phosphorylation and increased extracellular matrix production, leading to improved cell motility and directional persistence .

Fibroblast Growth and Migration

Research indicates that Pro-Hyp plays a crucial role in fibroblast activity. It enhances the growth of fibroblasts on collagen gels in a concentration-dependent manner, suggesting its potential in wound healing and tissue repair . The presence of Pro-Hyp in fetal bovine serum (FBS) has been noted to influence fibroblast proliferation, highlighting its significance in cell culture systems .

Adipocyte Differentiation

Pro-Hyp has also been investigated for its effects on adipocytes. A study revealed that it promotes the differentiation of brown adipocytes from mesenchymal stem cells, which could offer therapeutic strategies for obesity management. The treatment with Pro-Hyp resulted in increased expression of genes associated with brown fat function, indicating its role in metabolic regulation .

Wound Healing

The ability of Pro-Hyp to enhance fibroblast migration and growth positions it as a promising candidate for wound healing applications. Its effects on collagen synthesis and extracellular matrix organization can facilitate faster recovery from injuries, making it valuable in regenerative medicine .

Joint Health

Pro-Hyp's impact on chondrocytes suggests potential applications in joint health. Studies indicate that it enhances the differentiation of chondrogenic cells under hypoxic conditions, which may aid in cartilage repair and regeneration . This property could be beneficial for treating conditions like osteoarthritis.

Skin Health

The dipeptide has been linked to improvements in skin properties, including elasticity and hydration. Oral administration of collagen hydrolysates containing Pro-Hyp has shown positive effects on skin aging and photoaging, making it an attractive ingredient in cosmetic formulations .

Summary of Prolylhydroxyproline Applications

Case Studies

- Tendon Cell Study : A study focusing on mouse tendon cells demonstrated that treatment with Pro-Hyp significantly increased cell proliferation and directed motility, suggesting its utility in tendon repair therapies. The results indicated that higher concentrations (200-500 μg/ml) were most effective in promoting these cellular activities .

- Adipocyte Differentiation : In vitro experiments using C3H10T1/2 mesenchymal stem cells showed that Pro-Hyp treatment led to significant changes in gene expression related to brown adipocyte function, indicating its potential role in obesity management through metabolic modulation .

- Skin Aging : Clinical trials involving oral administration of collagen peptides containing Pro-Hyp revealed improvements in skin hydration and elasticity among participants, supporting its application in anti-aging skincare products .

化学反応の分析

Enzymatic Hydroxylation

Pro-Hyp originates from the post-translational hydroxylation of proline residues in collagen by prolyl hydroxylase . This enzyme requires molecular oxygen, Fe²⁺, and ascorbate as cofactors. The reaction occurs in the endoplasmic reticulum and stabilizes collagen's triple-helix structure through stereoelectronic effects .

Stoichiometry

Stability and Degradation

Pro-Hyp demonstrates pH-dependent stability. Under acidic conditions (pH < 3), it hydrolyzes into free proline and hydroxyproline, while neutral to alkaline conditions (pH 7–9) favor cyclization . In human plasma, linear Pro-Hyp adsorbs to strong cation-exchange resins (e.g., AG50) under acidic conditions, whereas cyclic Pro-Hyp remains unbound .

Plasma Stability Profile

| Parameter | Linear Pro-Hyp | Cyclic Pro-Hyp |

|---|---|---|

| Plasma Half-Life | 2–3 hours | >6 hours |

| Maximum Plasma Concentration | 2.5–3.2 nmol/mL | 0.14–0.34 nmol/mL |

| Adsorption to AG50 Resin | Yes (pH 2.5) | No |

Analytical Detection Methods

Quantification of Pro-Hyp relies on advanced chromatographic techniques:

HPLC Conditions for Separation

| Parameter | Specification |

|---|---|

| Column | Inertsil ODS-3 (250 mm) |

| Mobile Phase | 0.01% TFA (A), 60% ACN (B) |

| Gradient | 15–75% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV 214 nm |

LC-MS analysis confirms cyclic Pro-Hyp via characteristic m/z 229.1 [M+H]⁺ ions, distinct from linear Pro-Hyp (m/z 211.1) .

Biological Reactivity

These findings underscore Pro-Hyp's dual role as a structural collagen component and a bioactive peptide, with its reactivity patterns directly influencing physiological outcomes. Future research should explore its interactions with extracellular matrix receptors and catalytic pathways.

類似化合物との比較

Clinical and Metabolic Implications

Inflammatory Markers

Prolylhydroxyproline levels are negatively correlated with CRP (r = −0.27) and PCT (r = −0.31) in infectious diseases, suggesting anti-inflammatory properties . No such associations are documented for Hyp-Gly or Pro-Hyp.

Table 3: Correlation with Inflammatory Markers

| Compound | CRP (r) | PCT (r) | Reference |

|---|---|---|---|

| Prolylhydroxyproline | −0.27 | −0.31 | |

| PE (16:0/18:2) | −0.34 | −0.34 |

Metabolic Pathways

- Prolylhydroxyproline is enriched in glycerophospholipid metabolism, distinct from Hyp-Gly’s association with dietary collagen intake .

- In proteomic-metabolomic integration, Prolylhydroxyproline correlates negatively with growth hormone receptor (GHR; r = −0.68), linking it to post-surgical metabolic improvements .

準備方法

Prolyl Hydroxylase Catalysis

Prolylhydroxyproline originates primarily from the post-translational modification of collagen, where proline residues at the Yaa position of the Xaa-Yaa-Gly collagen triad undergo hydroxylation. This reaction is catalyzed by prolyl hydroxylase, an α-ketoglutarate-dependent dioxygenase requiring molecular oxygen (O₂), ferrous iron (Fe²⁺), and ascorbate as cofactors. The enzyme operates in the endoplasmic reticulum, converting proline to hydroxyproline through stereospecific hydroxylation, which stabilizes collagen’s triple-helix structure via stereoelectronic effects rather than hydrogen bonding.

Table 1: Enzymatic Hydroxylation Parameters

Collagen Hydrolysis and Dipeptide Isolation

Post-hydroxylation, collagen undergoes enzymatic hydrolysis to release Pro-Hyp. Porcine skin gelatin hydrolysis using proteases (e.g., trypsin, pepsin) yields collagen hydrolysates rich in Pro-Hyp-containing peptides. Subsequent purification involves size-exclusion chromatography to isolate dipeptides, with Pro-Hyp constituting ~4% of total amino acids in hydrolysates.

Chemical Synthesis via Cyclization

Alkaline Cyclization of Linear Pro-Hyp

Linear Pro-Hyp undergoes intramolecular cyclization under alkaline conditions to form cyclic Pro-Hyp, a stabilized derivative. Kibrick et al.’s method involves heating 0.02 M ammonia solutions at 50°C for 12–24 hours, achieving 97.7% cyclization efficiency. The reaction proceeds via nucleophilic attack of the N-terminal amine on the C-terminal carbonyl, forming a six-membered diketopiperazine ring.

Table 2: Cyclization Reaction Optimization

Acidic Hydrolysis and Limitations

Under acidic conditions (pH < 3), cyclic Pro-Hyp reverts to linear Pro-Hyp, complicating isolation. Strong cation-exchange resins (e.g., AG50) selectively bind linear Pro-Hyp at pH 2.5, enabling separation from cyclic forms. However, acidic hydrolysis reduces overall yields to 22–43% due to peptide bond cleavage.

Microbial Production Using Recombinant Enzymes

In Vivo Hydroxylation with Engineered E. coli

Recombinant proline hydroxylases expressed in Escherichia coli enable regio- and stereoselective hydroxylation of L-proline. Klein and Hüttel (2011) demonstrated quantitative conversion of 6 mM L-proline to cis-3-, cis-4-, and trans-4-hydroxyproline isomers in shake-flask cultures, with yields of 35–61% after ion-exchange chromatography.

Table 3: Microbial Hydroxylation Performance

Challenges in Non-Collagenous Substrates

While microbial systems efficiently hydroxylate proline, extending this to non-collagenous substrates like L-pipecolic acid results in lower conversions (17–68%). Optimization of Fe²⁺ concentration (0.1–0.5 mM) and dissolved oxygen levels (>30%) is critical for maintaining enzyme activity.

Purification and Analytical Validation

HPLC and LC-MS Profiling

Reverse-phase HPLC with Inertsil ODS-3 columns (250 × 4.6 mm) resolves cyclic Pro-Hyp using a binary gradient of 0.01% trifluoroacetic acid (TFA) and acetonitrile. UV detection at 214 nm provides quantification, while LC-MS confirms structural integrity via m/z 229.1 [M+H]⁺ ions for cyclic Pro-Hyp versus m/z 211.1 for linear forms.

Table 4: HPLC Conditions for Pro-Hyp Separation

Quantification Challenges

Plasma stability assays reveal cyclic Pro-Hyp’s half-life (>6 hours) exceeds linear Pro-Hyp (2–3 hours), necessitating rapid processing to prevent cyclization artifacts. Strong cation-exchange resins (AG50) at pH 2.5 effectively separate linear and cyclic forms, with recovery rates of 93.6% for cyclic Pro-Hyp .

Q & A

Q. How should researchers structure supplementary materials for Prolylhydroxyproline studies?

- Answer: Supplementary files must include raw datasets, NMR spectra, and detailed synthetic procedures. Label files numerically (e.g., SI-1_HPLC_Data.csv) and reference them in-text. Avoid duplicating main text content; instead, provide expanded methodological steps or validation data. Journals like Beilstein J. Org. Chem. enforce strict formatting for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。